2,6-Difluoro-3-(methoxymethoxy)benzamide is a chemical compound with the molecular formula . It features a benzamide functional group, two fluorine atoms located at the 2 and 6 positions of the benzene ring, and a methoxymethoxy substituent at the 3 position. This compound has garnered attention in biochemical research due to its role in inhibiting certain enzymes, particularly the FtsZ protein involved in bacterial cell division.
2,6-Difluoro-3-(methoxymethoxy)benzamide is classified as an aromatic amide due to its structural characteristics. It falls under the category of fluorinated organic compounds, which are known for their diverse applications in medicinal chemistry and materials science.
The synthesis of 2,6-Difluoro-3-(methoxymethoxy)benzamide can be achieved through several methods:
The synthesis may also utilize advanced techniques such as continuous flow reactors for improved efficiency and yield during industrial production. Automated systems can facilitate larger scale synthesis while maintaining quality control.
The molecular structure of 2,6-Difluoro-3-(methoxymethoxy)benzamide consists of a benzene ring substituted with two fluorine atoms and a methoxymethoxy group. The structural formula can be represented as follows:
Key data regarding its structure includes:
2,6-Difluoro-3-(methoxymethoxy)benzamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in research and industry.
The primary mechanism of action for 2,6-Difluoro-3-(methoxymethoxy)benzamide involves its interaction with the FtsZ protein, which is crucial for bacterial cell division.
2,6-Difluoro-3-(methoxymethoxy)benzamide has several notable applications:
Fluorination at the ortho-positions (C2 and C6) of the benzamide ring is mechanistically pivotal for effective FtsZ inhibition. Conformational analyses reveal that the fluorine atoms induce a significant non-planar distortion between the carboxamide group and the aromatic ring, with a dihedral angle of -27° in isolated 2,6-difluoro-3-methoxybenzamide (DFMBA) molecules [2] [3]. This contrasts sharply with non-fluorinated analogs like 3-methoxybenzamide (3-MBA), which adopt planar conformations (0° or 180° dihedrals) [3]. The non-planarity preconfigures fluorinated derivatives to bind the allosteric pocket of FtsZ without substantial energy penalty, as evidenced by co-crystallized complexes showing dihedrals near -58° [3].
Molecular docking studies demonstrate that the 2,6-difluorobenzamide scaffold engages FtsZ through:
Table 1: Structural and Conformational Properties of Key 2,6-Difluorobenzamide Derivatives
Compound | R Group | Molecular Weight (g/mol) | Dihedral Angle (°) | Key Protein Interactions | CAS Number |
---|---|---|---|---|---|
2,6-Difluoro-3-(methoxymethoxy)benzamide | –OCH₂OCH₃ | 217.17 | Estimated -25° to -30° | Predicted: Val207, Leu209, Asn263, Val203, Val297 | 1384476-82-7 [4] |
2,6-Difluoro-3-methoxybenzamide (DFMBA) | –OCH₃ | 187.14 | -27° | Val207, Leu209, Asn263, Val203, Val297 | 886498-26-6 [5] |
2,6-Difluoro-3-hydroxybenzamide | –OH | 173.12 | Not reported | Similar to DFMBA | 951122-37-5 [9] |
2,6-Difluoro-3-methylbenzamide | –CH₃ | 171.14 | Not reported | Hydrophobic pocket engagement | Available [8] |
Substitution at the C3 position modulates antibacterial spectrum and potency. Whereas early analogs like PC190723 (3-methoxy-2,6-difluorobenzamide derivative) exhibit potent anti-staphylococcal activity but lack Gram-negative coverage [2], optimized 3-alkoxy variants—including those with hydroxylated alkyl chains or protected alkoxy groups like the MOM ether—demonstrate expanded activity. For example, TXA6101 and TXY6129 (hydroxylated alkyl derivatives) inhibit E. coli FtsZ polymerization and induce filamentation in Klebsiella pneumoniae, confirming divisome disruption [1]. Nevertheless, efflux pumps in Gram-negative bacteria (e.g., AcrAB-TolC) limit intracellular accumulation, necessitating strategic chemical modifications like the MOM protection to mask polar groups [1] [3].
The structural evolution from early FtsZ inhibitors to advanced 3-alkoxy variants represents a strategic response to antibacterial resistance and spectrum limitations. Initial lead PC190723, though potent against Gram-positive pathogens like MRSA, displayed no intrinsic activity against Gram-negative bacteria due to permeability barriers and efflux [1] [2]. The introduction of polar 3-alkoxy substituents—particularly C3-linked hydroxyalkyl chains—marked a breakthrough, enabling FtsZ inhibition in Enterobacteriaceae like E. coli and K. pneumoniae [1]. For instance, derivatives TXA6101 and TXY6129 inhibit K. pneumoniae ATCC 10031 at low micromolar concentrations by disrupting Z-ring assembly, leading to filamentous cells and bacteriolysis [1].
The MOM-protected variant, 2,6-difluoro-3-(methoxymethoxy)benzamide, addresses two key developability challenges:
Table 2: Antibacterial Spectrum of Evolved 2,6-Difluoro-3-alkoxybenzamide Derivatives
Compound Class | Example | Anti-Gram (+) Activity | Anti-Gram (–) Activity | Efflux Susceptibility | FtsZ Inhibition (IC₅₀) |
---|---|---|---|---|---|
Early benzamide (No C3 alkoxy) | PC190723 | ++++ (MRSA active) | – | Low (intrinsic to Gram+) | 0.5–1 µM (S. aureus) |
Hydroxyalkyl-3-alkoxy | TXA6101/TXY6129 | +++ | ++ (K. pneumoniae) | High (RND substrates) | ~2–5 µM (E. coli) |
MOM-protected alkoxy | 2,6-Difluoro-3-(methoxymethoxy)benzamide | Predicted +++ | Predicted ++ to +++ | Reduced | Not reported (est. 1–10 µM) |
Non-optimized alkoxy | 3-Hexyloxy analogs | ++++ | +/– | Moderate | ~0.9 µM (B. subtilis) |
Structurally, the MOM ether maintains the steric and electronic profile of hydroxylated alkyl chains while conferring greater lipophilicity (calculated logP ~1.5 vs. ~0.8 for hydroxyalkyl analogs). This modification is synthetically versatile, as evidenced by commercial availability of the scaffold from suppliers (e.g., Ambeed, BLD Pharmatech) [4], facilitating rapid analog generation. Furthermore, the MOM group serves as a synthetic handle for downstream functionalization, enabling prodrug strategies or further derivatization without altering the core benzamide pharmacophore [4].
The trajectory of 2,6-difluorobenzamide optimization—from PC190723 to hydroxylated alkyl derivatives and now to protected variants like the MOM ether—exemplifies rational structure-based antibiotic design. Each iteration addresses specific limitations: broadening spectrum, overcoming efflux, or improving pharmacokinetics. As FtsZ inhibitors advance clinically (e.g., TXA709 phase I), the 3-(methoxymethoxy) derivative provides a strategic chemical platform for next-generation candidates targeting multidrug-resistant Gram-negative infections [1] [2].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1